4-NITROPHENYL ACRYLATE
Overview
Description
Mechanism of Action
Target of Action
4-Nitrophenyl Acrylate, also known as (4-nitrophenyl) prop-2-enoate or 2-Propenoic acid, 4-nitrophenyl ester, primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .
Mode of Action
The compound interacts with its targets through a process known as conjugate addition . This process involves the addition of a nucleophile, a particle that donates an electron pair to form a chemical bond, to an unsaturated substrate . The compound’s antibacterial activity is suggested to involve the ability of bacterial nucleophiles to undergo conjugate addition to the unsaturated vinyl moiety .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catalytic reduction of 4-nitrophenol (4-NP) . This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The compound is used as a catalyst for this reduction in the presence of reducing agents .
Pharmacokinetics
It’s known that the compound can be used to rapidly prepare18 F-labelled acylation synthons in one step . This suggests that the compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of 4-nitrophenol (4-NP) . This reduction is used to assess the activity of nanostructured materials . Additionally, the compound has been found to exhibit higher antibacterial activity than its acrylic counterparts .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of reducing agents and the use of microwave heating . For instance, the polymerization of this compound under microwave irradiation results in products with a narrower molecular mass distribution than at conventional heating . This suggests that the compound’s action, efficacy, and stability can be significantly influenced by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
2-Propenoic acid, 4-nitrophenyl ester plays a significant role in biochemical reactions, primarily as a substrate for esterases and proteases. These enzymes catalyze the hydrolysis of the ester bond in 2-Propenoic acid, 4-nitrophenyl ester, resulting in the release of 4-nitrophenol and the corresponding acid. The interaction with esterases is particularly noteworthy, as it allows for the measurement of enzyme activity through the quantification of 4-nitrophenol, which absorbs light at 405 nm . Additionally, 2-Propenoic acid, 4-nitrophenyl ester can interact with proteins containing nucleophilic amino acid residues, forming covalent bonds that can be used to study protein structure and function.
Cellular Effects
The effects of 2-Propenoic acid, 4-nitrophenyl ester on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modifying proteins involved in signal transduction. For instance, the covalent modification of serine or threonine residues in kinases can alter their activity, impacting downstream signaling events. Furthermore, 2-Propenoic acid, 4-nitrophenyl ester can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Propenoic acid, 4-nitrophenyl ester exerts its effects through covalent modification of biomolecules. The ester bond in 2-Propenoic acid, 4-nitrophenyl ester is susceptible to nucleophilic attack by amino acid residues such as serine, threonine, or cysteine. This reaction results in the formation of a covalent bond between the compound and the biomolecule, leading to enzyme inhibition or activation. Additionally, the release of 4-nitrophenol during hydrolysis can serve as a reporter molecule, providing insights into the kinetics and dynamics of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propenoic acid, 4-nitrophenyl ester can change over time due to its stability and degradation. The compound is relatively stable under neutral pH conditions but can hydrolyze over time, especially in the presence of esterases. Long-term studies have shown that the degradation products of 2-Propenoic acid, 4-nitrophenyl ester can still interact with cellular components, potentially leading to prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s activity can persist for several hours, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Propenoic acid, 4-nitrophenyl ester in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, 2-Propenoic acid, 4-nitrophenyl ester can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
2-Propenoic acid, 4-nitrophenyl ester is involved in several metabolic pathways, primarily through its interaction with esterases and proteases. The hydrolysis of the ester bond by esterases results in the formation of 4-nitrophenol and the corresponding acid, which can enter various metabolic pathways . The compound can also affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Propenoic acid, 4-nitrophenyl ester is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Binding proteins can also play a role in the localization and accumulation of 2-Propenoic acid, 4-nitrophenyl ester, influencing its biological activity.
Subcellular Localization
The subcellular localization of 2-Propenoic acid, 4-nitrophenyl ester is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROPHENYL ACRYLATE typically involves the esterification of acrylic acid with 4-nitrophenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-NITROPHENYL ACRYLATE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester can be hydrolyzed to yield acrylic acid and 4-nitrophenol.
Polymerization: The compound can undergo radical polymerization to form polyacrylates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis. Common acids include hydrochloric acid, while bases such as sodium hydroxide are also used.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate polymerization.
Major Products Formed
Nucleophilic Substitution: Products include substituted acrylates and 4-nitrophenol.
Hydrolysis: Products are acrylic acid and 4-nitrophenol.
Polymerization: The major product is polyacrylate.
Scientific Research Applications
4-NITROPHENYL ACRYLATE has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyacrylates and copolymers. It also serves as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, through esterification reactions.
Medicine: It is employed in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The ester is used in the production of coatings, adhesives, and resins due to its polymerizable nature.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrocinnamate: Similar in structure but contains an ethyl ester group instead of the propenoic acid moiety.
Methyl 4-nitrobenzoate: Contains a benzoate ester group with a nitro substituent.
4-Nitrophenyl acetate: Contains an acetate ester group with a nitro substituent.
Uniqueness
4-NITROPHENYL ACRYLATE is unique due to its combination of the acrylic acid moiety and the nitrophenyl group. This combination imparts distinct reactivity, making it suitable for a wide range of chemical reactions and applications. Its ability to undergo polymerization and nucleophilic substitution reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
(4-nitrophenyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGGEQXKSZPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67391-52-0 | |
Record name | Poly(4-nitrophenyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67391-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70175476 | |
Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2123-85-5 | |
Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC144290 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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